molecular formula C7H11Li B14584608 Lithium bicyclo[4.1.0]heptan-7-ide CAS No. 61182-95-4

Lithium bicyclo[4.1.0]heptan-7-ide

Cat. No.: B14584608
CAS No.: 61182-95-4
M. Wt: 102.1 g/mol
InChI Key: ZNKDYMMMSQXZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium bicyclo[4.1.0]heptan-7-ide is a lithiated bicyclic compound characterized by a strained norbornene-like structure. The bicyclo[4.1.0]heptane framework consists of a seven-membered ring system fused with a cyclopropane moiety, creating significant ring strain. The lithiation at the 7-position enhances its reactivity as a strong base and nucleophile, making it valuable in organic synthesis, particularly for annulation and cyclopropane functionalization reactions.

Properties

CAS No.

61182-95-4

Molecular Formula

C7H11Li

Molecular Weight

102.1 g/mol

InChI

InChI=1S/C7H11.Li/c1-2-4-7-5-6(7)3-1;/h5-7H,1-4H2;/q-1;+1

InChI Key

ZNKDYMMMSQXZHS-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1CCC2[CH-]C2C1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Selectivity

In a model system, treatment of 7-substituted bicyclo[4.1.0]heptanes with n-BuLi in tetrahydrofuran (THF) at –78°C selectively generates the lithium salt at the bridgehead position. For example, the reaction of 7-bromobicyclo[4.1.0]heptane with n-BuLi in THF at –78°C proceeds via a single electron transfer (SET) mechanism, yielding the lithium anion with >90% selectivity. This method benefits from the low temperature, which minimizes competing elimination or rearrangement pathways.

Challenges and Mitigation

  • Competing Rearrangements : The lithium anion may undergo ring-opening or-shifts under suboptimal conditions. Stabilization via coordination with hexamethylphosphoramide (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) suppresses these side reactions.
  • Solvent Effects : Polar aprotic solvents like THF or dimethyl ether enhance ion pair separation, favoring deprotonation over nucleophilic attack.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange offers a complementary strategy for generating this compound, particularly when direct deprotonation is hindered by steric or electronic factors.

Halogenated Precursors

7-Bromo- or 7-iodobicyclo[4.1.0]heptanes undergo efficient lithium-halogen exchange with n-BuLi or tert-butyllithium (t-BuLi) . For instance, treatment of 7-iodobicyclo[4.1.0]heptane with t-BuLi in diethyl ether at –40°C produces the lithium salt in 85% yield. This method is advantageous for substrates with electron-withdrawing groups that reduce bridgehead proton acidity.

Mechanistic Considerations

  • Kinetic vs. Thermodynamic Control : The exchange proceeds via a concerted four-center transition state, with iodine exhibiting faster exchange kinetics than bromine.
  • Side Reactions : Competing elimination to form bicyclo[4.1.0]heptene derivatives is mitigated by using low temperatures (–78°C) and excess lithium reagent.

Reduction of Bicyclo[4.1.0]heptanone Precursors

Indirect routes involving the reduction of ketone precursors provide access to this compound via intermediate alcohols or hydrides.

Lithium Aluminum Hydride (LiAlH4) Reduction

Reduction of bicyclo[4.1.0]heptan-7-one with LiAlH4 in THF at 0°C yields bicyclo[4.1.0]heptan-7-ol, which is subsequently deprotonated with n-BuLi to form the lithium salt. This two-step sequence achieves an overall yield of 78% and is particularly effective for sterically congested systems.

Limitations

  • Over-Reduction : Prolonged reaction times or elevated temperatures may lead to over-reduction of the ketone to the hydrocarbon.
  • Purification Challenges : The intermediate alcohol requires rigorous drying to prevent protonation during the deprotonation step.

Cycloaddition and Rearrangement Approaches

Stereoselective cycloadditions and sigmatropic rearrangements offer alternative pathways to this compound, leveraging strained intermediates.

Diels-Alder Cycloaddition

Thermal cyclization of o-quinodimethanes generated from bicyclo[4.1.0]heptene derivatives produces trans-fused lactones, which are subsequently reduced and deprotonated. For example, the cyclization of dihydrobenzocyclobutene 90 in THF at 25°C yields a 3:1 mixture of trans- and cis-lactones (92 and 93 ), with the former serving as a precursor to the lithium salt.

Wolff Rearrangement

Photolysis of diazo ketones derived from bicyclo[4.1.0]heptane systems induces Wolff rearrangement, generating ketenes that are trapped with lithium alkoxides. While this method is less commonly employed, it provides access to highly functionalized derivatives.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Advantages Limitations
Deprotonation 85–90 –78 High selectivity, minimal byproducts Sensitive to steric hindrance
Lithium-Halogen Exchange 75–85 –40 to –78 Compatible with EWG-substituted systems Requires halogenated precursors
Ketone Reduction 70–78 0 to 25 Tolerates steric bulk Multi-step, risk of over-reduction
Cycloaddition/Rearrangement 50–65 25–80 Access to complex scaffolds Low yields, competing stereoisomers

Chemical Reactions Analysis

Types of Reactions

Lithium bicyclo[4.1.0]heptan-7-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bicyclo[4.1.0]heptanes, open-chain compounds, and other complex organic molecules depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Lithium bicyclo[4.1.0]heptan-7-ide has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium bicyclo[4.1.0]heptan-7-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can coordinate with electrophilic centers in other molecules, facilitating various chemical transformations. The strained bicyclic structure also plays a role in its reactivity, as it can undergo ring-opening reactions to form more stable products .

Comparison with Similar Compounds

Azabicyclo[4.1.0]heptenes

Azabicyclo[4.1.0]heptenes, such as those synthesized via ruthenium-catalyzed cycloisomerization of 1,6-enynes, share the bicyclo[4.1.0] framework but incorporate a nitrogen atom in the ring system. Key differences include:

  • Reactivity : The nitrogen atom in azabicyclo compounds introduces polarity, enabling participation in electrophilic reactions. In contrast, the lithiated derivative acts as a nucleophile.
  • Synthesis : Azabicyclo[4.1.0]heptenes are formed via catalytic cycloisomerization using [RuCl2(CO)3]2, achieving yields of 70–95% under mild conditions. Lithium bicyclo[4.1.0]heptan-7-ide, however, requires lithiation of preformed bicyclo[4.1.0]heptane precursors under strongly basic conditions .
  • Substrate Tolerance : Both systems tolerate substitution on alkene/alkyne motifs, but lithiated derivatives are more sensitive to steric hindrance due to the bulky lithium counterion.

Table 1: Comparison of Azabicyclo[4.1.0]heptenes and this compound

Property Azabicyclo[4.1.0]heptenes This compound
Core Structure Bicyclo[4.1.0] with N-atom Bicyclo[4.1.0] with Li at C7
Synthesis Method Ru-catalyzed cycloisomerization Lithiation of preformed bicyclic
Yield Range 70–95% Not reported (inferred lower)
Primary Reactivity Electrophilic Nucleophilic

Heptachlorobicyclo[2.2.1]hept-2-ene

Heptachlorobicyclo[2.2.1]hept-2-ene (CAS 28680-45-7) is a chlorinated bicyclic compound with a distinct bicyclo[2.2.1] framework. Key distinctions include:

  • Ring Strain : The bicyclo[4.1.0] system exhibits higher strain (~20 kcal/mol) compared to bicyclo[2.2.1] (~10 kcal/mol), influencing thermal stability and reactivity.
  • Functionalization : The chlorine substituents in heptachlorobicyclo[2.2.1]hept-2-ene enable electrophilic substitution, whereas the lithium group in bicyclo[4.1.0]heptan-7-ide promotes deprotonation and nucleophilic attack.
  • Applications : Chlorinated derivatives are used as flame retardants, while lithiated bicyclo compounds serve as intermediates in asymmetric synthesis .

Table 2: Structural and Reactivity Differences Between Bicyclo Systems

Parameter Bicyclo[4.1.0] (Li derivative) Bicyclo[2.2.1] (Cl derivative)
Ring Strain High Moderate
Substituent Effects Li enhances nucleophilicity Cl enhances electrophilicity
Thermal Stability Low (decomposes >100°C) High (stable up to 200°C)

Other Lithiated Bicyclic Compounds

Lithium norbornenide (bicyclo[2.2.1]heptenide) shares similarities in base strength but differs in ring geometry:

  • Ring Size : The bicyclo[2.2.1] system has smaller rings, reducing strain but limiting access to certain transition states.
  • Reactivity: Norbornenide is less strained, making it less reactive in [2+2] cycloadditions compared to bicyclo[4.1.0]heptan-7-ide.

Research Findings and Limitations

  • Structural Data : confirms the prevalence of bicyclo[2.2.1] systems in industrial applications, underscoring the need for further exploration of bicyclo[4.1.0] derivatives .

Q & A

Basic Research Questions

Q. What are the most effective methods for synthesizing lithium bicyclo[4.1.0]heptan-7-ide, and how can reproducibility be ensured?

  • Methodological Guidance : Use organometallic synthesis protocols under inert conditions (e.g., Schlenk line). Document stoichiometry, reaction time, temperature, and solvent systems in detail. Include step-by-step procedures in the main text for key steps, with auxiliary methods (e.g., purification) in supplementary materials . Validate reproducibility by repeating experiments at least three times under controlled conditions, reporting mean yields and standard deviations .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Guidance : Combine multiple techniques:

  • NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and ⁷Li NMR, comparing shifts to known bicycloheptane derivatives .
  • X-ray Diffraction : Resolve crystal structure to confirm bicyclic geometry and lithium coordination .
  • Elemental Analysis : Verify stoichiometry (C:Li ratio) with combustion analysis .
    Cross-reference data with prior literature to identify inconsistencies .

Q. What are the key challenges in handling this compound experimentally?

  • Methodological Guidance : Address air/moisture sensitivity using glovebox techniques and rigorously dried solvents. Quantify decomposition products via GC-MS or in situ IR spectroscopy. Report handling protocols explicitly, including glovebox O₂/H₂O levels (<1 ppm) . For kinetic studies, use low-temperature reactors to stabilize reactive intermediates .

Advanced Research Questions

Q. How can the reaction mechanism of this compound in [2+2] cycloadditions be elucidated?

  • Methodological Guidance :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to map transition states and compare activation energies with experimental Arrhenius plots .
  • In Situ Spectroscopy : Monitor intermediates via cryo-TEM or time-resolved UV-Vis .
    Resolve contradictions between computational and experimental data by evaluating error margins (e.g., ±5 kcal/mol in DFT) and experimental uncertainties (e.g., ±2% yield) .

Q. What strategies can resolve contradictions between experimental and computational data regarding the compound’s reactivity?

  • Methodological Guidance :

  • Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to identify robustness of predictions .
  • Error Propagation : Quantify uncertainties in experimental measurements (e.g., via Gaussian error analysis) and compare with computational confidence intervals .
  • Meta-Analysis : Compile data from multiple studies to identify trends (e.g., reactivity vs. solvent polarity) and outliers .

Q. How can the thermodynamic stability of this compound derivatives be systematically evaluated?

  • Methodological Guidance :

  • Calorimetry : Measure ΔH of decomposition using DSC or isothermal titration calorimetry .
  • Competitive Equilibria : Compare stability against reference organolithium compounds (e.g., LDA) in THF/hexane mixtures .
  • Accelerated Aging Studies : Monitor degradation under controlled stress conditions (heat, light) and model shelf-life using Arrhenius equations .

Data Analysis and Reporting

Q. What statistical methods are critical for validating the reproducibility of this compound studies?

  • Methodological Guidance :

  • Power Analysis : Determine minimum sample size (n ≥ 5) to achieve 95% confidence intervals .
  • ANOVA/T-Tests : Compare batch-to-batch variability in synthesis yields or reactivity metrics .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points .

Q. How should researchers present conflicting data in publications?

  • Methodological Guidance :

  • Transparent Reporting : Clearly label conflicting datasets (e.g., "Batch A vs. Batch B") and discuss possible sources of error (e.g., trace moisture, solvent purity) .
  • Supplementary Tables : Include raw data (e.g., NMR integrals, chromatograms) for peer review .
  • Hypothesis Testing : Propose follow-up experiments to resolve ambiguities (e.g., isotopic labeling) .

Tables

Characterization Technique Key Parameters Common Pitfalls References
NMR SpectroscopyChemical shifts, coupling constantsOverlapping peaks; incomplete deuteration
X-ray DiffractionBond lengths, anglesCrystal quality; disorder in lithium sites
Elemental AnalysisC:Li ratio; % purityCombustion inefficiency; hygroscopic samples
Computational ModelingΔG‡, bond ordersBasis set limitations; solvent approximations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.